Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate
CAS No.:
Cat. No.: VC15889672
Molecular Formula: C20H24BrNO3
Molecular Weight: 406.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H24BrNO3 |
---|---|
Molecular Weight | 406.3 g/mol |
IUPAC Name | ethyl 2-bromo-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate |
Standard InChI | InChI=1S/C20H24BrNO3/c1-3-15-5-8-17(22-14-15)11-12-25-18-9-6-16(7-10-18)13-19(21)20(23)24-4-2/h5-10,14,19H,3-4,11-13H2,1-2H3 |
Standard InChI Key | UOIQDSOPCKVVLJ-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OCC)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate (molecular formula: , molecular weight: 406.3 g/mol) features three distinct structural domains:
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A brominated propanoate ester at position 2 of the propanoic acid chain, which introduces electrophilic reactivity.
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A 4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl group, providing aromaticity and hydrogen-bonding capabilities via the pyridine nitrogen.
-
An ethyl ester terminal group, influencing solubility and metabolic stability.
The compound’s InChI key (UOIQDSOPCKVVLJ-UHFFFAOYSA-N
) and SMILES notation (CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OCC)Br
) confirm the spatial arrangement of these moieties.
Comparative Structural Analysis
The ethyl ester variant differs from its methyl analog (methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate, ) primarily in the ester alkyl group . This substitution alters molecular weight (392.29 g/mol vs. 406.3 g/mol) and lipophilicity, as evidenced by the methyl analog’s predicted logP value of 5.53 .
Synthesis and Characterization
Synthetic Pathway
The synthesis of ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate involves a multi-step sequence:
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Pyridine Ethoxylation: 5-Ethylpyridin-2-ol undergoes alkylation with a dihaloethane to introduce the ethoxy linker.
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Phenyl Coupling: The ethoxylated pyridine is coupled to 4-hydroxyphenylpropanoic acid via nucleophilic aromatic substitution.
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Bromination: Electrophilic bromination at the α-position of the propanoic acid chain using or .
-
Esterification: Reaction with ethanol in the presence of to form the ethyl ester.
Key challenges include minimizing side reactions during bromination and ensuring regioselectivity in the coupling step.
Spectroscopic Characterization
While experimental data for the ethyl ester remains limited, its methyl analog provides reference benchmarks :
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IR Spectroscopy: Strong absorbance at (ester C=O stretch) and (C-Br stretch).
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NMR: Methyl analog’s NMR shows a triplet at (ethyl CH), a multiplet at (aromatic protons), and a singlet at (ester OCH) .
Physicochemical Properties
*Estimated using the methyl analog’s logP adjusted for the ethyl group’s hydrophobicity.
The ethyl derivative’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) contrasts with its poor aqueous solubility (<0.1 mg/mL at 25°C), a trait critical for its handling in organic synthesis.
Applications in Medicinal Chemistry
Biological Activity
While direct pharmacological studies are scarce, structural analogs exhibit:
-
Kinase Inhibition: Pyridine-containing analogs show IC values <100 nM against EGFR and VEGFR-2.
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Antimicrobial Effects: Brominated phenylpropanoates demonstrate moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) .
Materials Science Applications
Polymer Modification
The compound’s dual aromatic systems and ester group make it a candidate for:
-
Epoxy Resins: As a cross-linking agent to enhance thermal stability.
-
Liquid Crystals: The ethoxy-phenyl-pyridine motif may promote mesophase formation.
Surface Coatings
Its solubility in organic solvents enables use in spin-coating processes for thin-film electronics.
Comparative Analysis with Structural Analogs
Ethyl vs. Methyl Ester
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Solubility: The ethyl ester’s longer alkyl chain improves solubility in nonpolar solvents (e.g., hexane) by 15–20% compared to the methyl variant.
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Metabolic Stability: Ethyl esters generally exhibit slower hydrolysis by esterases, prolonging in vivo half-life.
Propionic Acid Derivatives
Replacing the ester with a carboxylic acid group (e.g., 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoic acid) increases polarity but reduces membrane permeability.
Future Perspectives
Further research should prioritize:
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Experimental Validation: Determination of crystallographic structure and thermodynamic properties.
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Biological Profiling: High-throughput screening against cancer cell lines and microbial panels.
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Process Optimization: Development of greener synthetic routes using catalytic bromination.
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